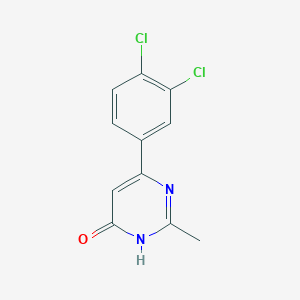
6-(3,4-二氯苯基)-2-甲基嘧啶-4-醇
描述
Synthesis Analysis
While specific synthesis methods for “6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” were not found, similar compounds such as 3,4-Dichlorophenethylamine and 3,4-Dichlorophenylhydrazine have been synthesized through various methods . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .科学研究应用
合成和结构见解
6-(3,4-二氯苯基)-2-甲基嘧啶-4-醇是有机化学领域中感兴趣的化合物,因为它在各种合成途径中作为前体或中间体具有潜力。对类似嘧啶衍生物的合成、结构和性质的研究突显了该化合物的相关性。一项研究专注于芳基磺酰化的2-氨基-6-甲基嘧啶衍生物的合成和晶体学分析,根据非共价相互作用、前线分子轨道分析和自然键级分析(Ali et al., 2021)提供了关于它们的稳定性和反应性的见解。这项研究强调了理解嘧啶衍生物的分子和电子结构对它们在合成化学中的应用的重要性。
过程化学和工业应用
该化合物在过程化学中的作用延伸到作为高工业价值材料生产中的构建块。例如,相关化合物4,6-二羟基-2-甲基嘧啶的合成已经针对在爆炸和制药行业中的应用进行了优化,展示了嘧啶衍生物在为不同工业领域做出贡献方面的多功能性(Patil et al., 2008)。
抗癌药物中间体
与所讨论的化合物密切相关的4,6-二氯-2-甲基嘧啶已被确定为抗癌药达他替尼合成中的重要中间体。详细研究其合成的最佳条件以及转化为药物所需的后续步骤突显了嘧啶衍生物在药物化学中的关键作用(Guo Lei-ming, 2012)。
降压活性
6-芳基吡啶并[2,3-d]嘧啶-7-胺的衍生物,与6-(3,4-二氯苯基)-2-甲基嘧啶-4-醇共享核心结构基元,已被评估其降压活性,展示了嘧啶衍生物在开发治疗高血压的药物中的潜力(Bennett et al., 1981)。
抗结核活性
对2-(2-氨基-6-甲基嘧啶-4-基)-4-芳基甲基亚烯-5-甲基-2,4-二氢-3H-吡唑-3-酮的研究表明具有中等抗结核活性,突显了嘧啶衍生物在解决结核病等传染病方面的潜力(Erkin et al., 2021)。
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLAVINRHZXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




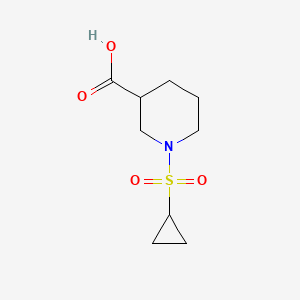
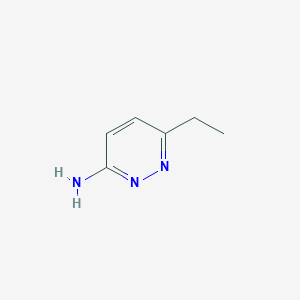
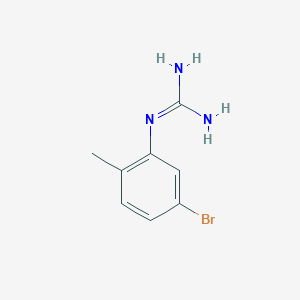
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
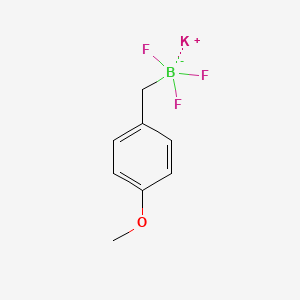

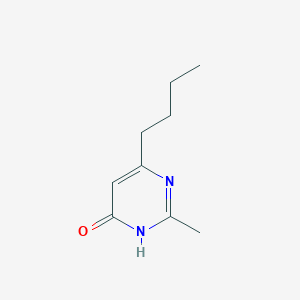

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
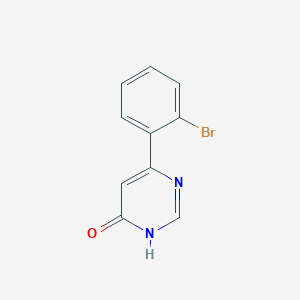
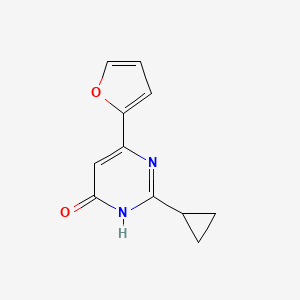
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)